REACTION_CXSMILES
|
[C:1]([O:5]C([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[N:15]=[N:16][N:17]([CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[N:18]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[CH2:26]([Cl:28])[Cl:27].C(O)(C(F)(F)F)=[O:30]>>[CH2:26]([Cl:28])[Cl:27].[CH3:1][OH:5].[NH4+:8].[OH-:30].[CH2:19]([N:17]1[N:16]=[N:15][C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[N:18]1)[C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:1.2,3.4.5.6|
|
Name
|
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1N=NN(N1)CC1=CC=CC=C1
|
Name
|
methylene chloride TFA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)Cl.CO.[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(N=N1)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 mg | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |